molecular formula C18H12N4 B12846936 3-ethynyl-2,7-bis(1H-pyrrol-2-yl)-1,8-naphthyridine

3-ethynyl-2,7-bis(1H-pyrrol-2-yl)-1,8-naphthyridine

Katalognummer: B12846936
Molekulargewicht: 284.3 g/mol
InChI-Schlüssel: JORWWCBQVVMEOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-ethynyl-2,7-bis(1H-pyrrol-2-yl)-1,8-naphthyridine is a synthetic organic compound that belongs to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms. This particular compound features ethynyl and pyrrole groups, which may impart unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-2,7-bis(1H-pyrrol-2-yl)-1,8-naphthyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of pyrrole groups: Pyrrole groups can be introduced via condensation reactions with suitable pyrrole derivatives.

    Ethynylation: The ethynyl group can be introduced using reagents such as ethynyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: The ethynyl and pyrrole groups may participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridine-quinones, while substitution could introduce various functional groups onto the pyrrole rings.

Wissenschaftliche Forschungsanwendungen

3-ethynyl-2,7-bis(1H-pyrrol-2-yl)-1,8-naphthyridine may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological processes due to its unique structure.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in materials science, such as in the development of novel polymers or electronic materials.

Wirkmechanismus

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The ethynyl and pyrrole groups could play a role in binding interactions with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,7-bis(1H-pyrrol-2-yl)-1,8-naphthyridine: Lacks the ethynyl group, which may affect its reactivity and applications.

    3-ethynyl-1,8-naphthyridine: Lacks the pyrrole groups, potentially altering its chemical properties.

    2,7-dipyrrolyl-1,8-naphthyridine: Similar structure but without the ethynyl group.

Uniqueness

The presence of both ethynyl and pyrrole groups in 3-ethynyl-2,7-bis(1H-pyrrol-2-yl)-1,8-naphthyridine may confer unique properties, such as enhanced reactivity or specific binding interactions, making it distinct from similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended.

Eigenschaften

Molekularformel

C18H12N4

Molekulargewicht

284.3 g/mol

IUPAC-Name

3-ethynyl-2,7-bis(1H-pyrrol-2-yl)-1,8-naphthyridine

InChI

InChI=1S/C18H12N4/c1-2-12-11-13-7-8-15(14-5-3-9-19-14)21-18(13)22-17(12)16-6-4-10-20-16/h1,3-11,19-20H

InChI-Schlüssel

JORWWCBQVVMEOT-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=C(N=C2C(=C1)C=CC(=N2)C3=CC=CN3)C4=CC=CN4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.